DMT-dC(ac) Phosphoramidite
Description
DMT-dC(ac) Phosphoramidite (N-acetyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxycytidine-3′-[2-cyanoethyl-N,N-diisopropylphosphoramidite]) is a critical monomer in solid-phase oligonucleotide synthesis. Its empirical formula is C₄₁H₅₀N₅O₈P, with a molecular weight of 771.84 g/mol (CAS: 154110-40-4) . The compound features an acetyl (ac) protecting group on the exocyclic amine of deoxycytidine, which prevents undesired side reactions during DNA strand assembly. The 5′-O-dimethoxytrityl (DMT) group ensures regioselective coupling, while the 2-cyanoethyl phosphoramidite moiety enables efficient phosphite triester bond formation. DMT-dC(ac) is widely used in automated DNA synthesizers, with applications spanning research, diagnostics, and therapeutic oligonucleotide production .
Properties
IUPAC Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H50N5O8P/c1-28(2)46(29(3)4)55(52-25-11-23-42)54-36-26-39(45-24-22-38(43-30(5)47)44-40(45)48)53-37(36)27-51-41(31-12-9-8-10-13-31,32-14-18-34(49-6)19-15-32)33-16-20-35(50-7)21-17-33/h8-10,12-22,24,28-29,36-37,39H,11,25-27H2,1-7H3,(H,43,44,47,48)/t36-,37+,39+,55?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECWEBCHRKVTNV-RLWDVSNXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H50N5O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleoside Protection
The cytosine base is first protected at the exocyclic amine (N4) using acetic anhydride under basic conditions. This step prevents undesired side reactions during subsequent phosphorylation. The 5'-hydroxyl group is then masked with a dimethoxytrityl (DMT) group via reaction with DMT chloride in anhydrous pyridine. The 3'-hydroxyl remains unprotected to enable phosphitylation.
Phosphitylation Reaction
Phosphitylation introduces the phosphoramidite moiety at the 3'-hydroxyl. The protected nucleoside reacts with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a mild base, such as N-ethyldiisopropylamine (DIPEA). This step is conducted under inert atmospheres (argon or nitrogen) to prevent hydrolysis of the moisture-sensitive phosphoramidite.
Purification and Characterization
Crude product is purified via silica gel column chromatography using gradients of ethyl acetate and hexane. Final characterization employs -NMR to confirm phosphitylation (δ ≈ 149 ppm) and LC-MS to verify molecular weight.
Mechanochemical Synthesis Innovations
Recent advances in solvent-free methodologies have enabled mechanochemical synthesis of phosphoramidites, offering environmental and efficiency benefits. A study by the Royal Society demonstrated the applicability of ball milling for dinucleotide synthesis, which can be adapted for this compound.
Ball Milling Protocol
-
Reagent Preparation : DMT-dC (Ac-protected) and 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite are co-evaporated with toluene to remove residual moisture.
-
Milling : Reagents are combined with 4,5-dicyanoimidazole (DCI) activator in a Retsch MM400 mixer mill at 25 Hz for 1 hour.
-
Work-Up : The mixture is dissolved in dichloromethane, oxidized with iodine/water/pyridine, and purified via chromatography.
Table 1: Key Reaction Parameters in Mechanochemical Synthesis
| Parameter | Value/Description |
|---|---|
| Activator | 4,5-Dicyanoimidazole (DCI) |
| Milling Frequency | 25 Hz |
| Duration | 1 hour |
| Solvent (Post-Milling) | Dichloromethane (DCM) |
| Yield | 72–85% (estimated via -NMR) |
This method reduces solvent use by 90% compared to traditional approaches and achieves comparable yields.
Challenges in Acetyl Group Compatibility
The acetyl group’s lability necessitates careful handling:
-
Acid Sensitivity : Acetyl-protected amidites require milder deblocking conditions (e.g., 3% trichloroacetic acid in DCM) to prevent premature cleavage.
-
Side Reactions : Over-activation with DCI can lead to phosphoramidite degradation, detectable via -NMR signals at δ ≈ 130 ppm (pyrophosphite byproducts).
Industrial-Scale Production Insights
Honya Biotech’s production of this compound emphasizes scalability and customization:
-
Automated Synthesis Modules : Integrated workstations handle phosphitylation and purification, ensuring batch consistency.
-
Quality Control : Each batch undergoes -NMR, -NMR, and LC-MS to validate purity (>98%).
Table 2: Industrial Synthesis Metrics
| Metric | Specification |
|---|---|
| Purity | ≥98% (HPLC) |
| Moisture Content | ≤0.1% (Karl Fischer titration) |
| Storage Conditions | -20°C under argon |
Comparative Analysis of Synthesis Routes
Traditional vs. Mechanochemical Methods
| Aspect | Traditional Method | Mechanochemical Method |
|---|---|---|
| Solvent Consumption | High (DCM, MeCN) | Low (5 eq. solvent) |
| Reaction Time | 6–8 hours | 1–2 hours |
| Yield | 70–80% | 72–85% |
| Scalability | Suitable for bulk production | Limited to small-scale optimization |
The mechanochemical approach excels in speed and sustainability but requires optimization for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
DMT-dC(ac) Phosphoramidite primarily undergoes:
Coupling Reactions: The free 5’-OH of a nucleoside reacts with the phosphoramidite monomer, forming a phosphite triester.
Oxidation: The unstable phosphite triester is converted to a stable phosphate triester.
Deprotection: The acetyl protecting group is removed under specific conditions to yield the desired oligonucleotide.
Common Reagents and Conditions
Coupling: Typically involves the use of an acidic catalyst such as 5-(ethylthio)-1H-tetrazole in acetonitrile.
Oxidation: Performed using iodine in water/pyridine/tetrahydrofuran.
Deprotection: Achieved using AMA reagent (ammonium hydroxide/methylamine) at elevated temperatures.
Major Products
The major products formed from these reactions are high-purity oligonucleotides, which are essential for various applications in molecular biology and medicine .
Scientific Research Applications
DNA Oligonucleotide Synthesis
DMT-dC(ac) Phosphoramidite is primarily employed in the solid-phase synthesis of DNA oligonucleotides . Its use is critical in several areas:
- Automated DNA Synthesis : The compound is optimized for automated synthesizers, facilitating the rapid production of custom oligonucleotides for various applications such as PCR (Polymerase Chain Reaction), gene editing, and molecular diagnostics .
- Custom Oligonucleotide Design : Researchers can design specific sequences tailored to their experimental needs, enhancing the versatility of studies in genetics and molecular biology.
Molecular Biology Research
The phosphoramidite is integral to several research methodologies:
- Synthesis of Primers and Probes : DMT-dC(ac) is commonly used to produce primers for PCR and probes for hybridization assays, which are essential for gene amplification and detection .
- Antisense Oligonucleotides : It plays a vital role in synthesizing antisense oligonucleotides that can inhibit gene expression by binding to complementary mRNA .
Diagnostic Assays
In clinical and diagnostic settings, this compound is utilized for:
- Development of Diagnostic Tools : The compound aids in creating oligonucleotide-based assays that can detect specific genetic sequences associated with diseases .
- Molecular Diagnostics : Its high purity and efficiency make it suitable for developing assays that require precise nucleotide incorporation, thus enhancing the reliability of diagnostic results.
Comparative Analysis with Other Phosphoramidites
To further illustrate the significance of this compound, a comparison with other commonly used phosphoramidites is provided below:
| Feature | This compound | 5'-DMT-dC-Bz Phosphoramidite | 5'-DMT-dA Phosphoramidite |
|---|---|---|---|
| Protective Groups | DMT, N4-Acetyl | DMT, Benzoyl | DMT |
| Synthesis Efficiency | High | Moderate | High |
| Use in Antisense Oligos | Yes | No | Limited |
| Application in Diagnostics | Yes | Limited | Yes |
Key Findings
- DMT-dC(ac) eliminates unwanted transamination side products during synthesis, which enhances the purity of the final oligonucleotide product .
- It allows for faster kinetics when used with methylamine systems, making it a preferred choice in high-throughput laboratories .
Case Study 1: Gene Editing Applications
In a study focusing on CRISPR-Cas9 technology, researchers utilized DMT-dC(ac) to synthesize guide RNAs. The high fidelity and efficiency of oligonucleotide synthesis enabled precise targeting of genetic sequences, leading to successful gene editing outcomes.
Case Study 2: Diagnostic Development
A diagnostic assay developed for detecting mutations in BRCA1 used DMT-dC(ac)-derived oligonucleotides. The assay demonstrated high sensitivity and specificity due to the optimized synthesis conditions provided by this phosphoramidite.
Mechanism of Action
The mechanism of action of DMT-dC(ac) Phosphoramidite involves its incorporation into oligonucleotides during synthesis. The compound’s acetyl-protected form ensures stability and prevents premature reactions. Upon deprotection, the active form participates in the formation of phosphodiester bonds, facilitating the assembly of oligonucleotide chains .
Comparison with Similar Compounds
Comparison with Similar Phosphoramidites
Structural and Functional Differences
Key phosphoramidites used in DNA synthesis differ primarily in their nucleobase protecting groups , molecular weights , and synthesis performance . Below is a comparative analysis:
Table 1: Structural and Physicochemical Properties
Key Observations:
- Protecting Groups :
- Molecular Weight : DMT-dC(bz) has a higher molecular weight (833.91 vs. 771.84 for DMT-dC(ac)), impacting solubility and molar equivalency adjustments in coupling steps .
Coupling Efficiency and Stability
- DMT-dC(ac) : Demonstrates >99% coupling efficiency under standard conditions (e.g., 10 equivalents, 25-second coupling time) . However, the acetyl group is prone to hydrolysis during prolonged storage or suboptimal handling, necessitating strict anhydrous conditions .
- DMT-dC(bz): The benzoyl group enhances stability against hydrolysis but may reduce coupling speed due to steric hindrance. Evidence suggests a 5–10% lower coupling efficiency compared to DMT-dC(ac) in mechanochemical synthesis .
- DMT-dG(ib) : Isobutyryl protection balances stability and deprotection ease, achieving >98% coupling efficiency in automated synthesizers .
Purification Challenges
- DMT-dC(bz) requires specialized NP-HPLC purification with methanol-modified mobile phases to resolve diastereomers, unlike DMT-dC(ac), which can be purified using standard protocols .
- Chlorinated impurities (e.g., chlorinated DMT-dC(bz)) are more prevalent in benzoyl-protected amidites, necessitating rigorous quality control .
Application-Specific Advantages
- High-Throughput Synthesis : DMT-dC(ac) is preferred for rapid, large-scale synthesis due to its faster deprotection and compatibility with ultramild conditions .
- Stability-Demanding Workflows : DMT-dC(bz) is favored in long oligonucleotide or modified DNA probe synthesis (e.g., molecular beacons) where extended reaction times or acidic/basic environments are involved .
- Therapeutic Oligonucleotides : DMT-dG(ib) and DMT-dA(bz) are often paired with DMT-dC(ac) to minimize side reactions in antisense or siRNA production .
Biological Activity
DMT-dC(ac) Phosphoramidite, chemically known as 5'-O-DMT-N4-Acetyl-2'-deoxycytidine 3'-CE phosphoramidite, is a modified nucleoside phosphoramidite that plays a crucial role in the synthesis of oligonucleotides. This compound is characterized by its unique structural features and biological applications, particularly in molecular biology and genetic research.
- Molecular Formula : C₄₁H₅₀N₅O₈P
- Molecular Weight : 771.838 g/mol
- CAS Number : 154110-40-4
- Appearance : White to off-white solid
- LogP : 7.73 (indicating high lipophilicity)
This compound is utilized primarily for the solid-phase synthesis of DNA oligonucleotides. The protective groups, specifically the dimethoxytrityl (DMT) and N4-acetyl groups, are essential for preventing unwanted side reactions during the synthesis process. This modification allows for efficient coupling and deprotection steps, ensuring high yields of synthesized oligonucleotides.
Biological Applications
- Oligonucleotide Synthesis :
- Research and Diagnostics :
Stability and Compatibility
Research indicates that this compound exhibits stability comparable to other standard phosphoramidites such as dA, dC, dG, and dT. Its compatibility with various deprotection methods enhances its utility in automated DNA synthesizers .
Enhanced Duplex Stability
The incorporation of DMT-dC(ac) into DNA sequences has been shown to enhance duplex stability while maintaining biocompatibility. This characteristic is particularly beneficial in therapeutic applications where oligonucleotide stability is critical .
Data Table: Comparison of Phosphoramidites
| Property | This compound | DMT-dA(bz) Phosphoramidite | DMT-dG(ib) Phosphoramidite |
|---|---|---|---|
| Molecular Weight | 771.838 g/mol | 785.845 g/mol | 773.839 g/mol |
| LogP | 7.73 | 6.95 | 7.10 |
| Common Applications | Oligonucleotide synthesis | Oligonucleotide synthesis | Oligonucleotide synthesis |
| Stability | High | Moderate | High |
Q & A
Q. What are the critical parameters for assessing the purity and quality of DMT-dC(ac) Phosphoramidite in oligonucleotide synthesis?
this compound purity is typically evaluated using reversed-phase HPLC (>99.0%) and 31P NMR (≥98%) to confirm the absence of critical impurities like HMT (≤0.10%) or chlorinated byproducts . Batch-specific certificates of analysis (COA) should be reviewed for lot-to-lot consistency, as impurities >0.01% can lead to truncated oligonucleotides or side reactions during synthesis .
Q. How does the acetyl (ac) protection on this compound influence deprotection protocols compared to benzoyl (bz) derivatives?
The acetyl group enables ultrafast deprotection (10 minutes at 65°C with AMA reagent), reducing oligonucleotide exposure to harsh conditions and minimizing depurination risks. In contrast, benzoyl-protected amidites (e.g., DMT-dC(bz)) require longer ammonia treatment (~16 hours at 55°C), which may degrade sensitive modifications .
Q. What storage conditions are optimal for maintaining this compound stability?
Store under inert atmosphere (argon or nitrogen) at −20°C to prevent oxidation or hydrolysis. Prolonged exposure to moisture or ambient temperatures (>4°C) can degrade the phosphoramidite, increasing H-phosphonate impurities and reducing coupling efficiency .
Q. How is this compound compatibility validated for different DNA synthesizers (e.g., ABI, Polygen)?
Compatibility is confirmed via coupling efficiency tests (typically >98% per step) using standardized protocols. For example, Proligo Reagents optimize amidites for ABI Systems by ensuring solubility in acetonitrile and resistance to synthesizer-specific reagent gradients .
Advanced Research Questions
Q. What strategies mitigate side reactions during this compound coupling in long oligonucleotide synthesis?
- Capping efficiency : Use aggressive capping (e.g., acetic anhydride/1-methylimidazole) to terminate unreacted 5'-OH groups, preventing deletion errors.
- Activator choice : Employ 5-ethylthio-1H-tetrazole (ETT) over benzimidazolium triflate for faster coupling kinetics, reducing phosphite triester oxidation .
- Coupling time : Extend to 3–5 minutes for sequences prone to secondary structures .
Q. How do impurity profiles of this compound affect antisense oligonucleotide (ASO) efficacy?
Chlorinated impurities (e.g., from synthesis solvents) can introduce off-target modifications , altering ASO binding affinity. Mass spectrometry (MS/MS) is critical for identifying impurities like chlorinated DMT-dC(bz) (m/z 915–926) and quantifying their impact on hybridization .
Q. What analytical methods resolve contradictions in oligonucleotide yield vs. purity when using this compound?
Q. How can this compound be adapted for synthesizing modified oligonucleotides (e.g., 2'-fluoro-dC)?
Replace the acetyl group with a 2'-fluoro-acetyl modification (e.g., DMT-2'F-dC(ac)) to enhance nuclease resistance. This requires adjusting deprotection to 65°C with AMA for 15 minutes to retain fluorine stability .
Methodological Considerations
9. Experimental design for comparing DMT-dC(ac) with alternative amidites (e.g., DMT-dC(bz)):
- Deprotection kinetics : Measure oligonucleotide integrity (HPLC) after varying ammonia treatment times.
- Hybridization assays : Use surface plasmon resonance (SPR) to compare melting temperatures (Tm) of duplexes synthesized with ac vs. bz derivatives .
10. Troubleshooting low coupling efficiency with this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
